molecular formula C9H10N4 B2829201 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline CAS No. 361549-92-0

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Cat. No. B2829201
CAS RN: 361549-92-0
M. Wt: 174.207
InChI Key: HDHARNKHVMXBHA-UHFFFAOYSA-N
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Description

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research. MTA belongs to the class of triazole compounds and has been widely studied for its potential applications in various fields, including medicinal chemistry and material science. In

Scientific Research Applications

Chemistry and Material Science Applications

Synthesis and Characterization of Complexes

  • Research into the chemistry of aniline derivatives, including those structurally similar to 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline, has led to the development of methodologies for synthesizing aminoazo dyes and studying their interaction with proteins. These studies are foundational for understanding the chemical properties and potential applications of aniline derivatives in dyeing and biological staining processes (E. Miller & J. Miller, 1949).

Catalysis

  • The catalytic properties of compounds involving triazoles have been explored, such as in the ruthenium-catalyzed C–H amidation of arenes. This process is significant for creating N-heterocyclic compounds, demonstrating the triazole derivatives' utility in facilitating complex chemical transformations with environmental benefits, including producing N2 gas as the sole byproduct (Xiaoyu Wang et al., 2016).

Photoluminescence

  • Copper(I) complexes with amido-triazolato ligands, including those structurally related to the target compound, have been synthesized to explore their photoluminescent properties. These complexes exhibit long-lived photoluminescence, ranging from yellow to red-orange, highlighting their potential applications in optoelectronic devices and sensors (Gerald F. Manbeck et al., 2011).

Medicinal and Biological Applications

Drug Discovery

  • Triazole derivatives have been identified as potent inhibitors of methionine aminopeptidase-2 (MetAP2), a target for cancer therapy. The studies have led to the discovery of compounds with significant inhibitory activity, showcasing the potential of triazole-based structures in developing new anticancer agents (J. Marino et al., 2007).

Supramolecular Chemistry

  • The unique supramolecular interactions of 1,2,3-triazoles, similar to those in the target compound, enable applications in supramolecular chemistry, coordination chemistry, and materials science. These interactions facilitate the development of complex molecular architectures and functional materials, including sensors and catalysts (B. Schulze & U. Schubert, 2014).

properties

IUPAC Name

3-(3-methyl-1,2,4-triazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-12-11-6-13(7)9-4-2-3-8(10)5-9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHARNKHVMXBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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